(6R)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene
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Overview
Description
(6R)-2,8-Diazatricyclo[8400,2,6]tetradeca-1(10),11,13-triene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines and aziridines can be used, followed by cyclization reactions facilitated by catalysts like palladium or copper complexes. The reaction conditions often require specific temperatures, solvents, and pH levels to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of continuous flow reactors can also be advantageous for scaling up the synthesis, providing better control over reaction parameters and improving safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
(6R)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific substituents on the tricyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
The major products formed from these reactions include various substituted tricyclic derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, (6R)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of neurological disorders.
Medicine
Medically, derivatives of this compound are investigated for their potential use as drugs. Their unique structure can lead to the development of new medications with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (6R)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s tricyclic structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that result in changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- (6R)-2,8,14-Triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-triene
- (6R)-2,8,14-Tetraazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-triene
Uniqueness
Compared to similar compounds, (6R)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene is unique due to its specific substitution pattern and the resulting electronic properties. These differences can lead to variations in reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
This detailed overview provides a comprehensive understanding of (6R)-2,8-Diazatricyclo[8400,2,6]tetradeca-1(10),11,13-triene, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(3aR)-2,3,3a,4,5,6-hexahydro-1H-pyrrolo[1,2-a][1,4]benzodiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-6-12-10(4-1)8-13-9-11-5-3-7-14(11)12/h1-2,4,6,11,13H,3,5,7-9H2/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYVHOGYBQYTEK-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC3=CC=CC=C3N2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNCC3=CC=CC=C3N2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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